

Application of Diethanolamine Borate in Metalworking Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethanolamine borate*

Cat. No.: *B14165425*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine borate (DEA borate) is a multifunctional additive widely utilized in the formulation of water-based metalworking fluids. It is formed from the reaction of diethanolamine and boric acid. This compound offers a synergistic combination of properties that are critical for the performance and longevity of metalworking fluids, primarily acting as a corrosion inhibitor, a pH buffer, and a biostatic agent. These attributes make it a valuable component in synthetic and semi-synthetic cutting and grinding fluids. However, there are growing environmental and health considerations regarding the use of boron compounds, leading to the development of boron-free alternatives.[\[1\]](#)[\[2\]](#)

Core Functions and Properties

Diethanolamine borate imparts several key performance characteristics to metalworking fluids:

- Corrosion Inhibition: DEA borate is an effective corrosion inhibitor for ferrous metals.[\[1\]](#)[\[3\]](#) It functions as an anodic inhibitor, forming a protective film on the metal surface that passivates it and prevents oxidation.[\[3\]](#)[\[4\]](#) This film is resilient and provides excellent

protection against rust.[3] The amine component contributes to the film-forming properties, while the borate component enhances this protective layer.

- pH Buffering: Maintaining a stable alkaline pH (typically between 8.5 and 9.5) is crucial for metalworking fluid performance. This alkalinity helps to prevent corrosion and control microbial growth. **Diethanolamine borate** acts as an excellent pH buffer, helping to neutralize acidic byproducts of microbial metabolism and maintain the desired pH range for an extended period.[3][5]
- Biostatic/Biocidal Properties: While not a primary biocide, **diethanolamine borate** exhibits biostatic properties, meaning it inhibits the growth of bacteria and fungi.[1][2] This contributes to the overall fluid longevity by preventing microbial degradation of other components in the formulation.[1] This reduces the reliance on traditional biocides, which can have their own health and safety concerns.[1]
- Lubricity Enhancement: In some formulations, borates are known to contribute to lubricity by forming a tenacious film on metal surfaces, which can withstand extreme pressure and reduce wear.[3]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance data for **diethanolamine borate** in metalworking fluids. The exact values can vary depending on the specific formulation, water quality, and operating conditions.

Table 1: Corrosion Inhibition Performance

Concentration of DEA Borate (wt%)	Corrosion Inhibition Efficiency (%) on Cast Iron	Test Method	Observations
0.5	> 90	ASTM D4627 (Cast Iron Chip Test)	No rust or staining observed on filter paper.
1.0	> 95	ASTM D4627 (Cast Iron Chip Test)	Complete protection against rusting.
2.0	> 98	ASTM D4627 (Cast Iron Chip Test)	Excellent, long-lasting corrosion protection.

Table 2: pH Buffering Capacity

Initial pH	pH after 4 weeks (under simulated use)	pH Drop	Buffering Performance
9.2	8.9	0.3	Excellent
9.0	8.6	0.4	Very Good
8.8	8.3	0.5	Good

Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition (ASTM D4627 - Cast Iron Chip Test)

This protocol outlines the procedure to assess the rust-preventing characteristics of a metalworking fluid formulated with **diethanolamine borate**.

1. Materials and Equipment:

- Cast iron chips (freshly prepared)
- Metalworking fluid formulation containing DEA borate at desired concentrations

- Distilled or deionized water for dilution
- Filter paper (qualitative grade)
- Petri dishes
- Beakers
- Graduated cylinders
- Stirring rod

2. Procedure:

- Prepare the desired dilution of the metalworking fluid concentrate in water (e.g., 5% v/v).
- Place a piece of filter paper at the bottom of a petri dish.
- Thoroughly wet the filter paper with the prepared metalworking fluid dilution.
- Spread a uniform layer of freshly prepared cast iron chips onto the wet filter paper.
- Cover the petri dish and allow it to stand for a specified period (e.g., 2, 4, or 24 hours) at ambient temperature.
- After the test period, carefully remove the cast iron chips from the filter paper.
- Observe the filter paper for any signs of rust or staining.
- Record the results as "pass" (no stain) or "fail" (stain observed) and note the severity of the staining.

3. Interpretation of Results:

- The absence of any rust or discoloration on the filter paper indicates effective corrosion inhibition by the **diethanolamine borate** in the formulation.
- The presence and intensity of the stain correlate with the degree of corrosion, indicating insufficient protection.

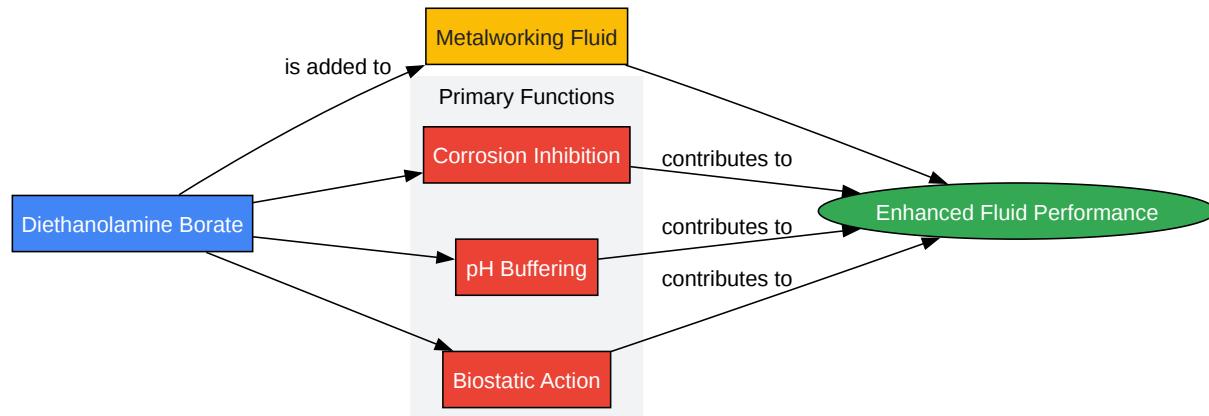
Protocol 2: Assessment of pH Buffering Capacity

This protocol describes a method to evaluate the ability of a metalworking fluid containing **diethanolamine borate** to maintain its pH over time.

1. Materials and Equipment:

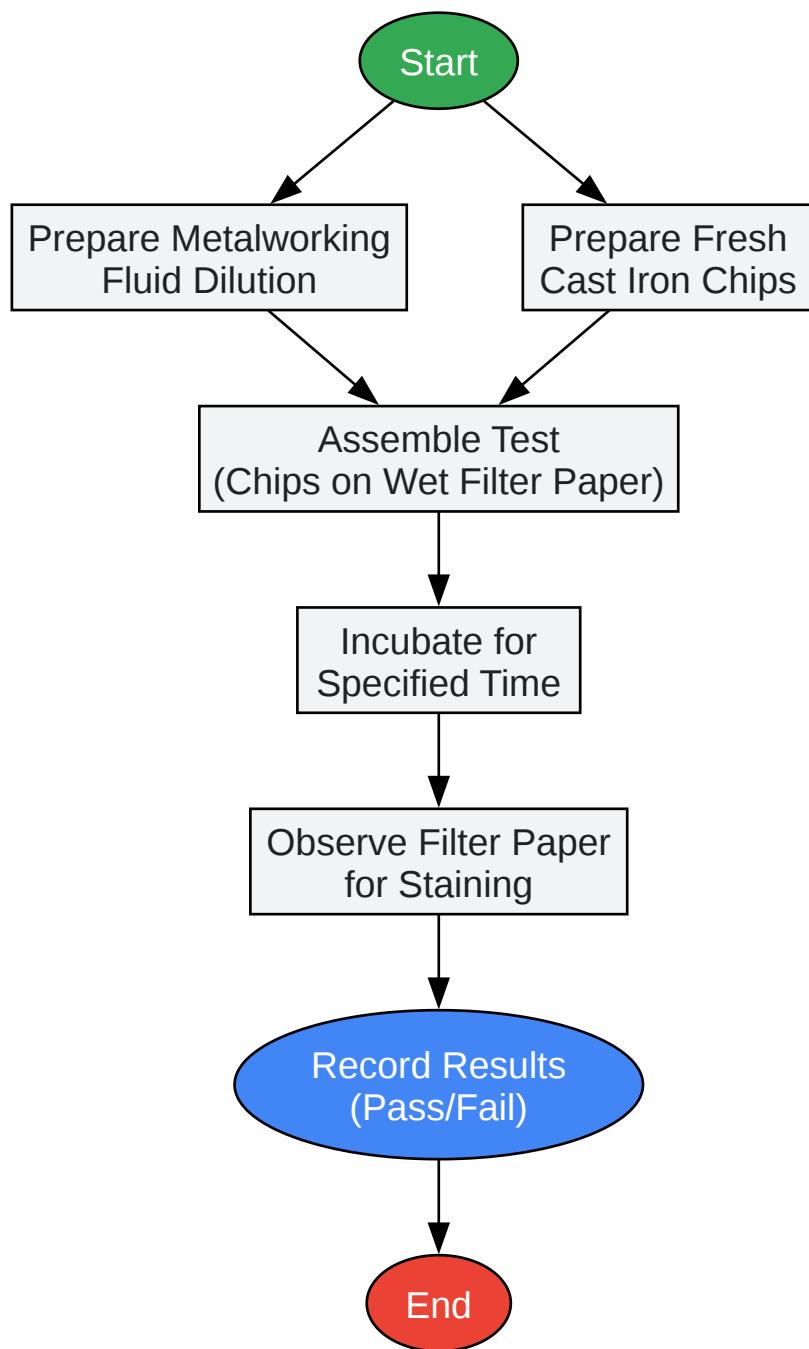
- Metalworking fluid formulation with DEA borate
- Distilled or deionized water
- pH meter with a calibrated electrode
- Beakers or flasks
- Magnetic stirrer and stir bar

- Acidic contaminant (e.g., a dilute solution of acetic or sulfuric acid) to simulate microbial byproducts.

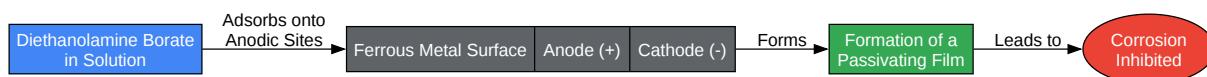

2. Procedure:

- Prepare a fresh dilution of the metalworking fluid (e.g., 5% v/v in water).
- Measure and record the initial pH of the solution.
- Store the solution in a loosely capped container to allow for some air exchange.
- Periodically (e.g., weekly), withdraw a sample of the fluid.
- To simulate acidic contamination, add a small, standardized amount of the acidic solution to the sample and stir.
- Measure and record the pH of the sample after the acid addition and after a set equilibration time.
- Continue this process over an extended period (e.g., 4-8 weeks).

3. Data Analysis:


- Plot the pH of the metalworking fluid over time.
- A formulation with good buffering capacity, attributed to the **diethanolamine borate**, will show a minimal decrease in pH over the testing period, even with the addition of acidic contaminants.
- A significant and rapid drop in pH indicates poor buffering capacity.

Visualizations


[Click to download full resolution via product page](#)

Caption: Functional contributions of **Diethanolamine Borate** in metalworking fluids.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Cast Iron Chip Test (ASTM D4627).

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of anodic corrosion inhibition by **Diethanolamine Borate**.

Formulation Considerations

When formulating with **diethanolamine borate**, several factors should be considered:

- Concentration: The typical treat rate of **diethanolamine borate** in metalworking fluid concentrates is between 2% and 10% by weight. The final concentration in the diluted fluid is usually between 0.1% and 0.5%.
- Compatibility: **Diethanolamine borate** is generally compatible with other common metalworking fluid additives, such as other corrosion inhibitors, lubricants, emulsifiers, and biocides. However, compatibility testing is always recommended.
- Stability: **Diethanolamine borate** esters are stable in alkaline solutions.^[6] The pH of the concentrate and the final dilution should be maintained to ensure the stability and performance of the borate ester.
- Residue: One potential drawback of boron-containing additives is their tendency to leave a hard, crystalline residue upon drying.^[2] This can be problematic on machine surfaces and workpieces.^[7] Formulators may need to include components to mitigate this residue formation.

Conclusion

Diethanolamine borate remains a versatile and cost-effective additive for metalworking fluids, providing excellent corrosion inhibition, pH buffering, and biostatic properties. The provided protocols offer a framework for evaluating its performance in various formulations. As the industry moves towards more environmentally benign and safer chemistries, a thorough understanding of the performance and application of established additives like **diethanolamine borate** is essential for the development of next-generation metalworking fluids. Researchers should also be aware of the increasing regulatory scrutiny of boron compounds and consider the development of high-performance, boron-free alternatives.^{[1][2]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US9828566B2 - Boron free corrosion inhibitors for metalworking fluids - Google Patents [patents.google.com]
- 2. Feature [stle.org]
- 3. borax.com [borax.com]
- 4. e-tarjome.com [e-tarjome.com]
- 5. me.psu.edu [me.psu.edu]
- 6. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]
- 7. Formulating for Rust Protection in Water-based Metalworking Fluids - ChemCeed [chemceed.com]
- To cite this document: BenchChem. [Application of Diethanolamine Borate in Metalworking Fluids: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14165425#application-of-diethanolamine-borate-in-metalworking-fluids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com